1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
Imidazo[1,2-a]pyridine Derivatives: Other derivatives of imidazo[1,2-a]pyridine with varying substituents and biological activities.
Uniqueness
1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18BrFN4O2
- Molecular Weight : 396.25 g/mol
- CAS Number : 947533-47-3
The structure includes a brominated imidazo[1,2-a]pyridine moiety linked to a piperidine ring with a carboxylic acid functional group. This unique combination is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including:
The mechanism of action is often attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. The following table summarizes its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Emerging studies indicate that the compound may possess neuroprotective properties. It has been suggested that it can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Specific findings include:
- Mechanism : Inhibition of oxidative stress markers and modulation of apoptotic pathways in neuronal cell cultures.
- Case Study : A study involving animal models showed significant improvement in cognitive function following treatment with the compound after induced neurotoxicity .
The biological activity of This compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism and bacterial cell wall synthesis.
- Receptor Interaction : Binding affinity to various receptors, potentially modulating signaling pathways related to cell survival and proliferation.
- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels, thus protecting cells from oxidative damage.
Properties
Molecular Formula |
C20H19BrFN3O2 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-[[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H19BrFN3O2/c21-15-3-6-18-23-19(13-1-4-16(22)5-2-13)17(25(18)11-15)12-24-9-7-14(8-10-24)20(26)27/h1-6,11,14H,7-10,12H2,(H,26,27) |
InChI Key |
OFUYYLVRZZTOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.